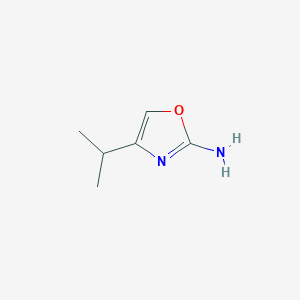

4-Isopropyloxazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Oxazole derivatives, which include “4-Isopropyloxazol-2-amine”, have been synthesized for various biological activities . The synthesis of oxazolines, a related class of compounds, has been extensively studied . Oxazolines are important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .Chemical Reactions Analysis

Oxazoline derivatives, which include “this compound”, have been synthesized using various substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . In addition, carbon dioxide undergoes C–N bond formation reactions with amines at the interface of droplets to form carbamic acids .Scientific Research Applications

Synthesis of Quinoline-4-amines : 4-Isopropyloxazol-2-amine is used in the synthesis of various quinoline-4-amines through reductive heterocyclization processes. This synthesis involves the use of Zn0 or Fe0 dust and acetic acid, demonstrating the compound's utility in creating complex chemical structures from simpler isoxazoles (Coffman et al., 2014).

Abiotic Transformation in Environmental Studies : In environmental chemistry, this compound is involved in the abiotic transformation of the antibiotic sulfonamide drug sulfamethoxazole under denitrifying conditions. This transformation is important for understanding the behavior of pharmaceuticals in the environment (Nödler et al., 2012).

Formation of Amines and Catalysis : Research shows that this compound can be used in the reduction of nitro compounds to amines, using graphene-based catalysts. This process is significant in the synthesis of drugs, biologically active molecules, and other chemical products (Nasrollahzadeh et al., 2020).

NMR Spectral Analysis in Organic Chemistry : In the field of organic chemistry, this compound is used in NMR spectral analysis. It helps in understanding the effects of asymmetry on the 1H and 13C NMR spectra of N,O-acetals (Saba et al., 2007).

Electrophilic Nitrogen Source in Synthetic Chemistry : It also serves as an electrophilic nitrogen source in the synthesis of chiral primary amines by copper-catalyzed hydroamination. This method provides access to a broad range of chiral and linear primary amines, crucial for pharmaceutical synthesis (Guo et al., 2018).

Photocatalytic Applications : this compound is involved in photocatalytic applications, such as the synthesis of fluorescent Safirinium dyes through tandem Mannich–electrophilic amination reactions. These dyes have potential applications in bioimaging and sensing (Sączewski et al., 2021).

Thermostabilizers in Material Science : In material science, derivatives of this compound are synthesized for use as thermostabilizers in polypropylene. This application highlights its significance in enhancing the durability and lifespan of polymeric materials (Aghamali̇yev et al., 2018).

CO2 Capture and Sequestration : It is also utilized in the development of new ionic liquids for CO2 capture, demonstrating its role in environmental sustainability and greenhouse gas reduction (Bates et al., 2002).

Mechanism of Action

Target of Action

These can include enzymes, receptors, and other proteins, depending on the specific structure of the compound .

Mode of Action

Oxazole derivatives can act as agonists or antagonists at their targets, modulating their activity and resulting in various biological effects .

Biochemical Pathways

Oxazole derivatives can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

In general, the pharmacokinetics of a compound depend on its chemical structure and can be influenced by factors such as its solubility, stability, and metabolism .

Result of Action

Oxazole derivatives can have a variety of effects depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of “4-Isopropyloxazol-2-amine” can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is acting .

Biochemical Analysis

Biochemical Properties

Oxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure and substitution pattern of the oxazole derivative .

Cellular Effects

Oxazole derivatives have been found to exhibit various biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . These effects suggest that oxazole derivatives can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Oxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 4-Isopropyloxazol-2-amine at different dosages in animal models have not been reported. It is common for the effects of a compound to vary with dosage, with potential threshold effects observed at low doses and toxic or adverse effects observed at high doses .

Metabolic Pathways

Oxazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The distribution of a drug is generally uneven due to differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes .

Subcellular Localization

The subcellular localization of this compound is currently unknown. The subcellular location generally concerns the mature protein. When specific alternative products have a specific location, that is clearly indicated .

Properties

IUPAC Name |

4-propan-2-yl-1,3-oxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOHEPKTAHGOHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=COC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2475103.png)

![1-(2-Fluorophenyl)-4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]piperazine](/img/no-structure.png)

![N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2475108.png)

![2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2475120.png)